Product packaging for Bis[4-(9-H-carbazole)phenyl] sulfone(Cat. No.:)

Bis[4-(9-H-carbazole)phenyl] sulfone

Cat. No.: B12097401
M. Wt: 548.7 g/mol
InChI Key: YDUMUFRPWMBLFH-UHFFFAOYSA-N
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Description

Significance of Donor-Acceptor (D-A) Molecular Design in Organic Semiconductor Materials

The donor-acceptor (D-A) principle is a cornerstone of modern organic semiconductor design. nih.gov This approach involves covalently linking an electron-rich (donor) moiety to an electron-deficient (acceptor) moiety. This intramolecular arrangement leads to the formation of a charge-transfer complex, which significantly influences the material's electronic and photophysical properties. The D-A design allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, effectively controlling the material's band gap. mdpi.com This tunability is crucial for optimizing charge injection and transport, as well as for controlling the emission color in OLEDs. researchgate.net Furthermore, the D-A architecture can enhance charge separation and transport efficiency, which is vital for applications in organic photovoltaics and field-effect transistors. nih.gov

Evolution of Carbazole-Based Compounds in Optoelectronic Research

Carbazole (B46965) and its derivatives have a long and storied history in optoelectronic research, valued for their excellent hole-transporting properties, high thermal and chemical stability, and relatively low cost. ktu.edu The carbazole unit is an electron-rich aromatic heterocycle that can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties. ktu.eduresearchgate.net Initially used as simple hole-transporting materials, the role of carbazole has evolved significantly. It is now a ubiquitous building block in the design of advanced materials for OLEDs, including host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as fluorescent emitters themselves. ktu.edursc.org The rigid structure of carbazole also contributes to the morphological stability of thin films, a critical factor for device longevity. mdpi.com

Role of Sulfone Moieties as Electron-Withdrawing Units in Organic Materials

The sulfone group (SO₂) is a powerful electron-withdrawing moiety widely incorporated into organic materials to create a strong acceptor unit. mdpi.com Its electron-deficient nature arises from the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. When integrated into a D-A architecture, the sulfone group effectively lowers the LUMO energy level of the molecule, which is beneficial for electron injection and transport. mdpi.comsigmaaldrich.com The introduction of a sulfone moiety can also impart high thermal stability to the resulting material. researchgate.net Two compounds with carbazole and sulfone groups have been synthesized, demonstrating that the sulfone group provides strong absorption characteristics while the carbazole group is electron-rich, forming symmetrical molecules with charge transfer and high thermal stability. nih.gov

Contextual Overview of Bis[4-(9-H-carbazole)phenyl] Sulfone (Cz-DPS) within Advanced Organic Functional Materials

This compound (Cz-DPS) is a prime example of a molecule designed using the D-A principle. It features two electron-donating carbazole units attached to a central electron-withdrawing diphenyl sulfone core. ossila.com This structure results in a bipolar material capable of transporting both holes (via the carbazole moieties) and electrons (via the sulfone moiety). ossila.com The HOMO of Cz-DPS is localized on the carbazole donor units and extends to the diphenyl sulfone bridge, while the LUMO is predominantly situated on the diphenyl sulfone acceptor unit. ossila.com This separation of frontier molecular orbitals is a hallmark of an effective D-A system. Consequently, Cz-DPS finds application as a bipolar host material for TADF emitters in OLEDs and can also function as a blue dopant material itself. ossila.com

Detailed Research Findings

The properties of this compound (Cz-DPS) have been characterized to evaluate its suitability for optoelectronic applications. Below are key data points gathered from scientific sources.

Table 1: Physicochemical Properties of this compound (Cz-DPS)

PropertyValueSource
Chemical Formula C₃₆H₂₄N₂O₂S ossila.com
Molecular Weight 548.7 g/mol ossila.com
Appearance White powder/crystals ossila.com

This table presents the fundamental physicochemical properties of Cz-DPS.

Table 2: Thermal and Photophysical Properties of this compound (Cz-DPS)

PropertyValueSource
Melting Point (Tₘ) 224 °C ossila.com
Glass Transition Temperature (T₉) 121 °C ossila.com
Decomposition Temperature (TGA, 5% weight loss) 405 °C ossila.com
Absorption Maximum (λₘₐₓ, film) 340 nm ossila.com

This table summarizes the thermal stability and light absorption characteristics of Cz-DPS.

Table 3: Electrochemical Properties and OLED Device Application of this compound (Cz-DPS)

PropertyValueSource
HOMO Energy Level -5.61 eV ossila.com
LUMO Energy Level -2.38 eV ossila.com
Example OLED Device Structure ITO/HATCN (4 nm)/TCTA (40 nm)/mCP (10 nm)/4CzIPN:Cz-DPS (5wt%, 30 nm)/TSPO1 (4 nm)/TPBi (45 nm)/LiF (0.6 nm)/Al ossila.com

This table details the electronic energy levels of Cz-DPS and provides an example of its use in an OLED device structure.

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H24N2O2S B12097401 Bis[4-(9-H-carbazole)phenyl] sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H24N2O2S

Molecular Weight

548.7 g/mol

IUPAC Name

9-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]carbazole

InChI

InChI=1S/C36H24N2O2S/c39-41(40,27-21-17-25(18-22-27)37-33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)28-23-19-26(20-24-28)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H

InChI Key

YDUMUFRPWMBLFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Advanced Electronic Structure and Excited State Analysis of Bis 4 9 H Carbazole Phenyl Sulfone

Molecular Orbital Delocalization and Energy Level Alignment

The electronic properties of Bis[4-(9-H-carbazole)phenyl] sulfone are defined by the distinct separation of its frontier molecular orbitals. This separation is a deliberate molecular design strategy to control its photophysical behavior, particularly for applications in fields like organic electronics. The molecule consists of two 9-phenyl-9H-carbazole (PCz) donor units connected to a central diphenyl sulfone (DBTS) acceptor core. rsc.org This structure is fundamental to understanding its energy level alignment.

In molecules with a donor-acceptor-donor (D-A-D) structure, the highest occupied molecular orbital (HOMO) is predominantly located on the electron-donating moieties. For this compound, the carbazole (B46965) groups, known for their electron-rich nature, serve as the donor units. rsc.orgmdpi.com Theoretical calculations, such as density functional theory (DFT), consistently show that the HOMO electron density is concentrated on these carbazole moieties. nih.gov This localization means that the process of removing an electron (oxidation) primarily involves the carbazole portion of the molecule. The rigid, planar structure of the carbazole core promotes effective π-π stacking interactions, which can further influence charge transport properties. researchgate.net

Conversely, the lowest unoccupied molecular orbital (LUMO) is spatially confined to the electron-accepting unit of the molecule. nih.gov In this case, the diphenyl sulfone group acts as the electron acceptor due to the strong electron-withdrawing nature of the sulfone (SO₂) group. This localization ensures that upon electronic excitation, the accepted electron resides primarily on the sulfone core. rsc.org This clear spatial separation between the HOMO on the carbazole donors and the LUMO on the sulfone acceptor is a defining feature of this class of materials. researchgate.net

Table 1: Frontier Molecular Orbital Localization

This table illustrates the fundamental principle of HOMO-LUMO separation in the Donor-Acceptor-Donor architecture of this compound.

Molecular ComponentRoleFrontier Orbital Localization
Carbazole MoietyDonor (D)Highest Occupied Molecular Orbital (HOMO)
Diphenyl Sulfone MoietyAcceptor (A)Lowest Unoccupied Molecular Orbital (LUMO)

The spatial separation of the HOMO and LUMO gives rise to a significant intramolecular charge transfer (ICT) character upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from the HOMO (on the carbazole donors) to the LUMO (on the sulfone acceptor). This creates an excited state where a positive charge is localized on the donor and a negative charge on the acceptor. mdpi.com

The energy and efficiency of this ICT process are influenced by the molecular structure and the surrounding environment. mdpi.com The emission from this ICT state is often sensitive to solvent polarity, a phenomenon known as solvatochromism. In rigid or aggregated states, these molecules can exhibit enhanced emission, a property sometimes associated with aggregation-induced emission (AIE). mdpi.com The efficiency of the ICT-based radiative decay can be tuned by modifying the electron-donating strength of the donor unit or the electron-accepting strength of the acceptor. mdpi.com

Charge transfer in donor-acceptor systems can occur through two primary mechanisms: through-bond and through-space. In this compound, the donor and acceptor units are connected via phenyl rings, creating a conjugated π-system. This covalent linkage facilitates a through-bond charge transfer. The electronic coupling between the donor and acceptor orbitals occurs along the pathway of the chemical bonds, allowing for efficient electron transfer from the carbazole to the sulfone group upon excitation.

While through-bond is the dominant mechanism in such covalently linked systems, through-space interactions can also play a role, particularly depending on the molecule's conformation (i.e., the twist angle between the donor and acceptor units). However, the primary design of linking donors and acceptors with π-conjugated bridges is to ensure effective through-bond electronic communication. The conformational flexibility or rigidity of the molecule can impact the efficiency of this charge transfer and influence the energy of the resulting excited states. rsc.org

Singlet-Triplet Energy Splitting (ΔE_ST) and Spin-Flip Processes

A critical parameter in the photophysics of donor-acceptor molecules is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔE_ST). A small ΔE_ST is a key requirement for materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons for light emission. nih.govrsc.org

The primary strategy for minimizing ΔE_ST in molecules like this compound is the spatial separation of the HOMO and LUMO. researchgate.net The exchange energy, which is the main contributor to ΔE_ST, is proportional to the overlap between the HOMO and LUMO wavefunctions. By localizing the HOMO on the carbazole donors and the LUMO on the sulfone acceptor, the spatial overlap between them is significantly reduced. researchgate.net

This minimal overlap directly leads to a very small exchange energy and, consequently, a small ΔE_ST. This design principle is fundamental to the creation of efficient TADF emitters. rsc.org Further fine-tuning of ΔE_ST can be achieved by:

Modifying Donor/Acceptor Strength: Increasing the electron-donating ability of the carbazole unit or the electron-withdrawing strength of the sulfone unit can enhance the HOMO-LUMO separation and further reduce ΔE_ST. mdpi.com

Controlling Molecular Geometry: The torsion angle between the donor and acceptor planes affects the orbital overlap. A highly twisted structure generally leads to better separation and a smaller ΔE_ST.

Extending the Donor System: As seen in related systems, expanding the donor unit, for instance from a single carbazole to a dicarbazolyl or tercarbazolyl group, can effectively reduce the ΔE_ST. nih.gov

Table 2: Example of ΔE_ST Reduction in Related Carbazole-Based TADF Emitters

Data from a study on benzoylpyridine-carbazole systems illustrates how modifying the donor unit can systematically decrease the singlet-triplet energy gap, a principle applicable to carbazole-sulfone systems. nih.gov

CompoundDonor UnitΔE_ST (eV)Max. External Quantum Efficiency (EQE)
BPy-pCCarbazolyl0.294.2%
BPy-p3CTercarbazolyl0.0523.9%

This deliberate engineering of the molecular orbitals makes carbazole-sulfone architectures highly effective systems for achieving the small singlet-triplet splitting necessary for advanced optoelectronic applications. nih.govrsc.org

Mechanisms of Intersystem Crossing (ISC)

The transition of excited-state energy from a singlet state (S₁) to a triplet state (Tₙ), known as intersystem crossing (ISC), is a critical process in the photophysics of this compound, also referred to as CZ-DPS. This process is fundamental to its ability to function as a thermally activated delayed fluorescence (TADF) emitter. The ISC mechanism in this and related carbazole-sulfone systems is primarily governed by spin-orbit coupling (SOC). researchgate.netresearchgate.netarxiv.org SOC facilitates the formally spin-forbidden transition between states of different spin multiplicities.

In this compound, a significant spin-orbit coupling constant of 1.039 cm⁻¹ has been calculated, which promotes an efficient ISC process. researchgate.net Time-resolved spectroscopic studies have provided direct insight into this mechanism. Following photoexcitation, femtosecond transient absorption spectroscopy reveals that the ISC from the first excited singlet state (S₁) to a higher-lying triplet state, specifically the second triplet state (T₂), occurs with a time constant of 3.3 ns in a dichloromethane (B109758) solution. researchgate.net This is evidenced by the decay of the excited state absorption and stimulated emission signals corresponding to the S₁ state, and the concurrent rise of a triplet-triplet absorption signal. researchgate.net

The transition pathway is not directly from S₁ to the lowest triplet state (T₁) but rather to a higher triplet state (T₂). researchgate.net This is a common feature in many TADF molecules where the direct SOC between S₁ and T₁ might be weak due to similar orbital configurations. Theoretical calculations and experimental data indicate that for the ISC to be effective, there must be a state that provides a strong SOC matrix element with the initial singlet state. researchgate.netarxiv.orgresearchgate.net The orthogonal arrangement of the donor (carbazole) and acceptor (diphenyl sulfone) units in this compound leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a charge-transfer (CT) character for the S₁ state. This electronic structure is crucial for enabling strong SOC with a nearby triplet state. researchgate.netresearchgate.net

ParameterValueCompoundNotes
ISC Time Constant (τ_ISC) 3.3 nsThis compoundMeasured in dichloromethane solution, representing the S₁ → T₂ transition. researchgate.net
Spin-Orbit Coupling (SOC) Constant 1.039 cm⁻¹This compoundFacilitates the ISC process. researchgate.net
ISC Pathway S₁ → T₂This compoundThe primary pathway for intersystem crossing. researchgate.net

Reverse Intersystem Crossing (RISC) Pathways and Efficiency

Reverse intersystem crossing (RISC) is the process that defines TADF materials, enabling the harvesting of non-emissive triplet excitons by converting them back into emissive singlet excitons. For this compound, the efficiency of RISC is contingent on a very small energy gap between the involved singlet and triplet states (ΔE_ST_). rsc.orgfrontiersin.org The key to efficient RISC in this molecule is the minimal energy difference between the S₁ state and the T₂ state (ΔE_S1T2_), which is estimated to be approximately 0.03 eV. researchgate.net This small energy barrier allows for thermally activated up-conversion from the triplet manifold to the singlet manifold. researchgate.netrsc.org

ParameterValueCompoundSignificance
S₁-T₂ Energy Gap (ΔE_S1T2) ~0.03 eVThis compoundA small gap is crucial for efficient, thermally activated RISC. researchgate.net
Delayed Fluorescence Lifetime 12.1 μsThis compoundIndicates the timescale of the overall TADF process, including RISC. researchgate.net
RISC Pathway T₂ → S₁This compoundThe primary route for up-conversion of triplet excitons. researchgate.net
Typical k_RISC_ Rates 10⁵ s⁻¹Related Carbazole EmittersDemonstrates the potential for high RISC efficiency in this class of materials. researchgate.netrsc.org

Exciton (B1674681) Dynamics and Management in Hybrid Carbazole-Sulfone Systems

Singlet and Triplet Exciton Harvesting Efficiencies

The primary advantage of using this compound and similar TADF materials in organic light-emitting diodes (OLEDs) is their ability to harvest both singlet and triplet excitons generated by electrical excitation. In conventional fluorescent OLEDs, only the 25% of excitons that are formed as singlets can emit light, limiting the maximum internal quantum efficiency (IQE) to 25%. However, TADF materials can harness the remaining 75% of triplet excitons by converting them to singlets via RISC, thus enabling a theoretical IQE of up to 100%. rsc.orgfrontiersin.orgresearchgate.net

The practical exciton harvesting efficiency is reflected in the external quantum efficiency (EQE) of a device. An OLED using this compound as the emitter has demonstrated a maximum EQE of 6%. researchgate.net While this value is a significant improvement over the theoretical limit for conventional fluorescence without TADF, it also indicates that there are still loss pathways that prevent the achievement of the theoretical maximum.

For comparison, advancements in molecular design within the carbazole-sulfone and related donor-acceptor families have led to substantially higher efficiencies. For example, by modifying the carbazole donor with methyl groups, a related TADF emitter achieved an exceptionally high EQE of 26.0%. frontiersin.org Other strategies, such as integrating aggregation-induced emission (AIE) properties with TADF, have yielded devices with EQEs up to 23.5%. nih.gov These results highlight the potential for significant improvements in the exciton harvesting efficiency of hybrid carbazole-sulfone systems through strategic molecular engineering. rsc.org

Device EmitterMaximum EQE (%)Device TypeReference
This compound 6%OLED researchgate.net
tMCzPN (tetramethyl-carbazole derivative) 26.0%TADF-OLED frontiersin.org
SFDBQPXZ (AIE-TADF molecule) 23.5%Doped OLED nih.gov
DBTS-CzP/CN-T2T (co-host system) 21.7%Red PhOLED rsc.org

Exciton Quenching Pathways and Mitigation Strategies

Despite the high theoretical efficiency of TADF, several quenching pathways can reduce the number of excitons that lead to light emission, particularly at high brightness levels, a phenomenon known as efficiency roll-off. A major cause of quenching in TADF-based OLEDs is polaron-induced exciton quenching. elsevierpure.com This occurs when excitons (both singlet and triplet) are annihilated through interaction with charge carriers (polarons). Both singlet-polaron annihilation (SPA) and triplet-polaron annihilation (TPA) contribute to efficiency roll-off and can accelerate device degradation. elsevierpure.com TPA is often the dominant degradation process. elsevierpure.com A key strategy to mitigate this is to improve the charge balance within the emissive layer, which enhances the rate of charge recombination into excitons and reduces the steady-state concentration of polarons available to quench excitons. elsevierpure.com

Another significant quenching mechanism, particularly in the solid state, is related to intermolecular interactions and aggregation. While some molecules exhibit aggregation-induced emission (AIE), where emission is enhanced in the aggregated state, others suffer from aggregation-caused quenching (ACQ). nih.govrsc.org This is often due to the formation of non-emissive excimers or aggregates resulting from strong π-π stacking interactions. Mitigation strategies for ACQ involve designing molecules with bulky substituents or twisted geometries that sterically hinder close packing and π-π stacking in the solid state. elsevierpure.com The inherent twisted structure of this compound helps to reduce these intermolecular interactions. nih.gov

Role of Intermolecular Interactions on Excited State Lifetimes

In the solid state, where molecules are in close proximity, intermolecular interactions play a crucial role in determining the fate of excited states and their lifetimes. These interactions can either provide additional non-radiative decay pathways, shortening the excited state lifetime and quenching fluorescence, or they can restrict intramolecular motions, which in turn can block non-radiative pathways and enhance emission. nih.govfrontiersin.org

For carbazole-sulfone systems, the molecular packing in the solid state is critical. X-ray crystallography studies on related compounds show that specific packing motifs, such as layered staggered stacks, can be adopted to minimize strong intermolecular π-π interactions. nih.gov This reduction in orbital overlap between adjacent molecules helps to preserve the emissive properties of the individual molecules in the solid state.

The phenomenon of aggregation-induced emission (AIE) is a clear example of how intermolecular interactions can be managed to enhance luminescence. rsc.orgnih.gov In AIE-active molecules, rotational and vibrational motions in solution act as non-radiative decay channels, quenching emission. In the aggregated or solid state, these intramolecular motions are physically restricted, which blocks the non-radiative pathways and opens up the radiative channel, leading to strong fluorescence and longer excited-state lifetimes. frontiersin.org Designing carbazole-sulfone derivatives that incorporate AIE features is a promising strategy for developing highly efficient solid-state emitters. elsevierpure.com The interplay between the molecular structure and the resulting crystal packing, which can be stabilized by various interactions like C-H···π and π–π stacking, ultimately governs the photophysical properties and excited state lifetimes of the material in a device setting. nih.gov

Charge Transport Phenomena in Bis 4 9 H Carbazole Phenyl Sulfone

Bipolar Charge Transport Characteristics

The intrinsic bipolar nature of Bis[4-(9-H-carbazole)phenyl] sulfone is a direct consequence of its D-A-D structure. The presence of distinct molecular moieties responsible for hole and electron transport within a single molecule allows for the simultaneous conduction of both types of charge carriers. acs.org This characteristic is highly desirable for host materials in phosphorescent OLEDs, as it helps to balance the flow of electrons and holes into the emissive layer, leading to more efficient recombination and light emission. acs.orgnih.gov The effectiveness of this bipolar transport is determined by the properties of the individual donor and acceptor units.

Table 1: Properties of D-A-D Materials with Carbazole (B46965) Donors and Sulfone-type Acceptors
MaterialAcceptor CoreExternal Quantum Efficiency (EQE) in Red PhOLEDLuminance Efficiency (cd/A)
TC-2Diphenyl Sulfonyl22.9%14.0
TC-3Diphenyl Sulfonyl21.9%12.3
TC-1Thioxanthone21.6%12.0

Data derived from studies on analogous D-A-D structured materials used as hosts in red phosphorescent OLEDs, demonstrating the high efficiency achievable with this molecular design. acs.orgnih.gov

The hole-transporting capability of this compound is attributed to the carbazole moieties. Carbazole is a well-known electron-rich aromatic compound that exhibits excellent hole-transporting properties. mdpi.com Its ability to stabilize a positive charge (hole) and facilitate its hopping between adjacent molecules makes it a common building block in materials designed for hole transport layers (HTLs) and as the donor component in bipolar hosts. The highest occupied molecular orbital (HOMO) is primarily located on the carbazole units, which provides a pathway for hole conduction through the material. The incorporation of these units is a deliberate design choice to ensure efficient injection and movement of holes within an electronic device.

Complementing the hole-transporting carbazole units, the central diphenyl sulfone group serves as the electron-accepting core. The sulfonyl group (SO₂) is strongly electron-withdrawing, which lowers the energy level of the lowest unoccupied molecular orbital (LUMO) of the molecule. acs.orgresearchgate.net This lowered LUMO level facilitates the injection and transport of electrons. In the D-A-D architecture of this compound, the LUMO is predominantly localized on the sulfone moiety. This localization creates a distinct pathway for electron transport, which is essential for the material's bipolar functionality. The combination of electron-donating carbazole and electron-accepting sulfone within the same molecule thus enables the transport of both charge carriers. acs.org

Unipolar and Ambipolar Charge Transport Regimes

Depending on the device architecture and operating conditions, materials like this compound can exhibit either unipolar or ambipolar charge transport. Ambipolar transport, the simultaneous transport of holes and electrons, is the desired regime for applications like OLEDs. mdpi.com However, if the injection of one type of carrier is significantly more efficient than the other, or if one carrier type is heavily trapped, the material may operate in a unipolar regime, where the current is dominated by either holes or electrons. The design of D-A-D molecules aims to balance the injection and mobility of both carriers to promote an ambipolar regime, leading to a wider recombination zone within the device and improved efficiency. acs.orgnih.gov

Influence of Molecular Packing and Morphology on Charge Mobility

The efficiency of charge transport in organic semiconductors is not solely dependent on the properties of a single molecule but is also heavily influenced by the arrangement of these molecules in the solid state. The molecular packing and thin-film morphology play a critical role in determining the charge carrier mobility. For materials like this compound, factors such as the distance between molecules and the degree of π-π stacking interactions are crucial.

Research on similar D-A-D materials has shown that good molecular packing can lead to high photoluminescence quantum yields (PLQY) in the solid state. acs.orgnih.gov For instance, the related compounds TC-2 and TC-3 show high solid-state PLQY of 78% and 94%, respectively, which is attributed to their favorable molecular packing. acs.orgnih.gov A well-ordered morphology can create effective pathways for charge carriers to hop from one molecule to the next, thereby enhancing mobility. Conversely, a disordered or amorphous morphology can lead to the formation of traps that hinder charge transport. The twisted structure inherent to many D-A-D molecules can sometimes inhibit strong intermolecular π-π stacking, which can be beneficial in reducing self-quenching effects for light-emitting applications, while still allowing for efficient charge transport. mdpi.com

Compound Index

Abbreviation/Trivial NameFull Chemical Name
This compoundBis[4-(9H-carbazol-9-yl)phenyl] sulfone
TC-12,7-di(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
TC-2Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)sulfone
TC-3Bis(4-(9-phenyl-9H-carbazol-2-yl)phenyl)sulfone

Application of Bis 4 9 H Carbazole Phenyl Sulfone in Organic Optoelectronic Devices

Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. lu.lv This process relies on the efficient reverse intersystem crossing (RISC) of non-emissive triplet excitons to emissive singlet excitons, which is facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) states. researchgate.net The donor-acceptor architecture of Bis[4-(9-H-carbazole)phenyl] sulfone and its derivatives, where the carbazole (B46965) units act as donors and the sulfone group as the acceptor, is instrumental in achieving this small ΔEST. nih.gov

Achieving high-efficiency TADF emission involves strategic molecular design to optimize the balance between a small ΔEST and a high photoluminescence quantum yield (PLQY). For sulfone-based TADF emitters, key strategies include:

Donor-Acceptor (D-A) Architecture: The inherent D-A structure of this compound separates the highest occupied molecular orbital (HOMO) on the carbazole donors and the lowest unoccupied molecular orbital (LUMO) on the sulfone acceptor. This spatial separation reduces the exchange energy, leading to a small ΔEST necessary for efficient RISC. rsc.orgresearchgate.net

Molecular Rigidity and Steric Hindrance: Introducing bulky groups, such as tert-butyl groups on the carbazole units or modifying the linkage between donor and acceptor, can create steric hindrance. nih.gov This twisting of the molecular structure further minimizes the HOMO-LUMO overlap, which is crucial for reducing ΔEST. beilstein-journals.org

Enhancing Spin-Orbit Coupling: The time-evolution process of singlet-triplet conversion is critical for effective TADF. For this compound (CZ-DPS), a significant spin-orbit coupling (SOC) constant facilitates the intersystem crossing (ISC) from the first excited singlet state (S1) to a higher triplet state (T2). researchgate.net A small energy difference between these two states then allows for an effective reverse ISC process, leading to delayed fluorescence. researchgate.net

Solubility and Film Morphology: For solution-processed OLEDs, modifying the molecular structure to improve solubility without causing undesirable shifts in emission color is a key challenge. lookchem.com Attaching alkyl chains or other solubilizing groups to the carbazole units can enhance processability while aiming to maintain high PLQY. lookchem.com

Femtosecond transient absorption spectroscopy of CZ-DPS has shown that after initial excitation, an intersystem crossing process from the singlet to the triplet state occurs with a time constant of 3.3 ns. The subsequent long-lived lifetime of 12.1 μs observed in a dichloromethane (B109758) solution is attributed to delayed fluorescence, confirming the TADF mechanism. researchgate.net

Deep blue emission is particularly challenging to achieve while maintaining high efficiency and stability in OLEDs. This compound and its derivatives have been explored as promising candidates for deep blue TADF emitters. lu.lv

Strategies to achieve deep blue emission include:

Strengthening Donor/Acceptor Moieties: The emission wavelength is highly dependent on the energy gap of the molecule. By using stronger donor or acceptor units, the energy levels can be tuned. However, for deep blue emission, a wide energy gap is required, which can sometimes be counterproductive to achieving a small ΔEST. rsc.org

Structural Modification: The tetrahedral geometry of the sulfonyl group in diphenyl sulfone derivatives helps to prevent excessive intermolecular interactions. lu.lv This can lead to a more defined charge transfer within the molecule, preserving the blue emission characteristics. lu.lv

Host Material Selection: When used as a dopant, the choice of host material is critical. A host with a high triplet energy is necessary to prevent energy loss from the emitter. For deep blue emitters, hosts like 1,3-bis(N-carbazolyl)benzene (mCP) are often used to ensure efficient energy transfer and confine excitons within the emitting layer. sci-hub.se

Research on diphenyl sulfone derivatives with carbazole groups has demonstrated their potential for deep blue emission. Devices fabricated using these materials as neat thin films have shown emission in the deep blue region with turn-on voltages around 4.0 V and maximum brightness reaching 178 cd/m². lu.lv Further optimization of the molecular structure to reduce the HOMO-LUMO overlap is expected to enhance device performance. lu.lv

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In addition to being an emitter, this compound and related structures are highly effective as host materials in the emissive layer (EML) of OLEDs. A host material's primary roles are to disperse the guest emitter, facilitate charge transport, and confine excitons to the guest molecules for efficient light emission. researchgate.net The sulfone-carbazole architecture provides a good foundation for designing high-performance host materials. researchgate.net

Efficient energy transfer from the host to the guest emitter is paramount for high-performance OLEDs. This process is governed by Förster resonance energy transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons.

Key factors for effective exciton (B1674681) confinement and energy transfer include:

High Triplet Energy (T1): The host material must possess a higher triplet energy than the guest emitter to prevent the back-transfer of triplet energy, which would otherwise quench the emission. rsc.org Carbazole-based materials are known for their high triplet energies. rsc.org

Spectral Overlap: Efficient FRET requires a significant overlap between the emission spectrum of the host and the absorption spectrum of the guest. nih.gov

Host-Guest Blend Morphology: The physical blending of the host and guest molecules affects the intermolecular distances, which is a critical parameter for FRET efficiency. nih.gov Optimizing the doping concentration of the guest emitter is crucial to maximize energy transfer while avoiding self-quenching. sci-hub.se

Exciplex-forming co-host systems represent an advanced strategy. In these systems, an excited state complex (exciplex) forms between a donor-type and an acceptor-type host material. This exciplex can then efficiently transfer its energy to the guest dopant via FRET, which is a more efficient pathway that can reduce efficiency roll-off at high brightness. researchgate.net

For maximum efficiency, the number of electrons and holes injected into the emitting layer should be equal, and they should recombine effectively on the guest emitter molecules. Host materials play a crucial role in achieving this charge balance.

Bipolar Transport Properties: An ideal host material should possess balanced hole and electron transport capabilities. The carbazole moiety is an excellent hole transporter, while the sulfone group provides electron-transporting characteristics. rsc.org This inherent bipolar nature in sulfone-carbazole hosts helps to ensure that both types of charge carriers reach the recombination zone within the EML. researchgate.netresearchgate.net

Energy Level Alignment: The HOMO and LUMO energy levels of the host must be appropriately aligned with those of the adjacent charge-transporting layers and the guest emitter to facilitate efficient charge injection and prevent charge trapping at interfaces. mdpi.com

Co-Host Systems: To fine-tune charge transport, a co-host system can be employed, where the main host is blended with another material that has complementary charge transport properties. For example, a hole-transporting host like a carbazole-sulfone derivative can be mixed with an electron-transporting material to create a more balanced charge-transporting medium within the EML. rsc.orgnih.gov

The host matrix is especially critical for TADF emitters due to their long exciton lifetimes, which make them susceptible to various quenching mechanisms. ktu.edu

Key optimization strategies include:

High Triplet Energy: As with phosphorescent OLEDs, the host's triplet energy must be significantly higher than the TADF emitter's to prevent quenching of the triplet excitons before they can undergo RISC. elsevierpure.com

Polarity and Rigidity: The polarity of the host matrix can influence the energy levels of the TADF guest and the ΔEST. A rigid host environment can also minimize non-radiative decay pathways for the guest emitter, thereby increasing the PLQY. rsc.org

Minimizing Intermolecular Interactions: The host should effectively separate the guest TADF molecules to prevent aggregation-caused quenching and triplet-triplet annihilation, which are more pronounced at high brightness levels. sci-hub.sektu.edu Incorporating bulky structural units like adamantane (B196018) into the host can improve morphological stability and enhance charge balance. rsc.orgkorea.ac.kr

By using a host like this compound or its derivatives, the performance of TADF-based OLEDs can be significantly enhanced. For instance, using a novel ambipolar host, 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene (mCPSOB), with the TADF emitter 4CzIPN, an external quantum efficiency (EQE) of 26.5% has been achieved. researchgate.net This highlights the critical role of the host in enabling the high performance of third-generation OLED emitters.

Interactive Data Table: Performance of OLEDs with Sulfone-Carbazole Derivatives

Below is a summary of device performance for OLEDs utilizing sulfone-carbazole derivatives as either emitters or hosts.

Exciplex-Forming Systems

This compound (BCzPS) is a molecule that has garnered attention in the field of organic electronics for its role in forming exciplexes. An exciplex, or excited state complex, is formed between an electron donor and an electron acceptor molecule in the excited state. These systems are of particular interest for their application in organic light-emitting diodes (OLEDs), especially those that utilize thermally activated delayed fluorescence (TADF).

Design Principles for Donor-Acceptor Exciplex Formation

The formation of an efficient exciplex is governed by several key design principles. A fundamental requirement is the appropriate alignment of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The donor molecule, in this case, the carbazole moieties of BCzPS, should have a relatively high HOMO level to facilitate electron donation. Conversely, the acceptor, the sulfone group in BCzPS, should possess a low LUMO level to readily accept an electron.

The spatial arrangement of the donor and acceptor units within the molecular structure or in a mixed system is also critical. For intramolecular exciplexes, the donor and acceptor moieties are part of the same molecule, as in BCzPS. This covalent linkage can lead to a well-defined and stable interface for exciplex formation. In intermolecular exciplexes, separate donor and acceptor molecules are physically mixed. In both cases, a significant spatial overlap between the frontier molecular orbitals of the donor and acceptor is necessary for efficient charge transfer and the subsequent formation of the exciplex.

A small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST) of the exciplex is a crucial factor for achieving efficient TADF. nih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, thereby harvesting triplet excitons and enhancing the internal quantum efficiency of OLEDs. nih.gov The design of donor-acceptor systems often aims to minimize this ΔEST. For instance, in some systems, ΔEST values as low as 0.07–0.13 eV have been achieved. acs.org

Application in Hybrid and All-Organic Exciplex-Based OLEDs

Exciplex-forming systems featuring molecules like BCzPS are utilized in both hybrid and all-organic OLEDs. In hybrid OLEDs, the exciplex can serve as a host for a phosphorescent or fluorescent dopant. The energy from the exciplex is transferred to the dopant, which then emits light. This approach can lead to high-efficiency devices. For example, a blue TADF exciplex system composed of mCBP as the donor and PO-T2T as the acceptor has been used as a host for an orange phosphorescent emitter, resulting in efficient white OLEDs (WOLEDs). mdpi.com

In all-organic exciplex-based OLEDs, the exciplex itself is the light-emitting species. This can simplify the device structure and reduce costs. The emission color of the exciplex can be tuned by carefully selecting the donor and acceptor components. For instance, by combining different carbazole-based donors with sulfone-based acceptors, a range of emission colors can be achieved. Research has demonstrated blue-emitting exciplexes with high external quantum efficiencies (EQEs). For example, an exciplex formed between TCTA and a sulfone-based acceptor achieved a high EQE of 9.1% with deep-blue emission. frontiersin.org

The following table summarizes the performance of some exciplex-based OLEDs, highlighting the donor, acceptor, and resulting device efficiency.

DonorAcceptorDopant/EmitterMax. EQE (%)Emission ColorReference
mCBPPO-T2TOrange Phosphor15.7White mdpi.com
TCTASulfone-based (P6)Exciplex9.1Deep-Blue frontiersin.org
CDBPPO-T2TExciplex13.0Blue frontiersin.org
26DCzPPyPO-T2TExciplex7.8Blue frontiersin.org
TCTATPOBExciplex-Blue frontiersin.org

Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) Materials

The sulfone group in this compound imparts strong electron-withdrawing characteristics, making it a candidate for use in electron transport layers (ETLs) and hole blocking layers (HBLs) in OLEDs.

Engineering Electron Affinity for Effective Electron Injection

An effective ETL material must possess a suitable LUMO energy level to facilitate the injection of electrons from the cathode. The electron affinity of a material is directly related to its LUMO level. The presence of the electron-deficient sulfone group in BCzPS lowers its LUMO energy level, thereby enhancing its electron affinity. This makes it easier for electrons to be injected from a common cathode material like aluminum (Al) or a lithium fluoride (B91410) (LiF)/Al bilayer.

By chemically modifying the molecular structure, the electron affinity can be further engineered. For instance, introducing additional electron-withdrawing groups to the phenyl rings or the carbazole units can further lower the LUMO level, potentially improving electron injection efficiency. The goal is to minimize the energy barrier between the work function of the cathode and the LUMO of the ETL.

Preventing Triplet Exciton Diffusion to Electrodes

In phosphorescent OLEDs (PhOLEDs), it is crucial to confine the triplet excitons within the emissive layer (EML) to prevent them from diffusing to adjacent layers, particularly the ETL and the anode, where they can be non-radiatively quenched. A material used as an HBL, and often also as part of the ETL, should have a high triplet energy (T₁).

Carbazole-based materials are known for their high triplet energies. researchgate.net The carbazole moieties in BCzPS contribute to a high T₁ level. This high triplet energy creates an energetic barrier that effectively blocks the diffusion of lower-energy triplet excitons from the EML. For example, materials with high triplet energy levels, such as those incorporating carbazole, are effective at preventing the quenching of triplet excitons of the emitter. researchgate.net This confinement enhances the device efficiency and stability by ensuring that a greater proportion of excitons contribute to light emission.

Device Architectures and Performance Optimization Strategies

The performance of OLEDs incorporating BCzPS can be optimized through various strategies related to device architecture. In a typical multilayer OLED structure, BCzPS could be used as a host in the EML, as an ETL, or as an HBL.

A common device architecture might be: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

When used as a host in the EML, the concentration of the dopant needs to be carefully optimized to ensure efficient energy transfer from the BCzPS host to the dopant. If BCzPS is used as an ETL/HBL, the thickness of this layer is a critical parameter. A layer that is too thin may not effectively block holes or confine excitons, while a layer that is too thick can increase the driving voltage of the device.

Performance can also be enhanced by using co-host systems in the EML. rsc.org For instance, pairing BCzPS with a hole-transporting co-host can improve charge balance within the emissive layer, leading to higher recombination efficiency. Introducing an electron-transporting material into the emitting layer can help achieve charge balance and improve device performance. rsc.org Furthermore, the interfaces between the different layers can be engineered to reduce energy barriers and improve charge injection and transport.

The development of novel device structures, such as tandem OLEDs, can also lead to significant improvements in efficiency and lifetime. researchgate.net In a tandem structure, multiple emitting units are stacked, and BCzPS could potentially be used in one or more of these units.

Non-Doped Device Structures

In a non-doped device architecture, the emissive layer (EML) consists of a single, neat material that is responsible for both charge transport and light emission. This approach simplifies device fabrication and can lead to stable and efficient devices if the material possesses the right characteristics. Materials with a donor-acceptor (D-A) structure are often employed for this purpose. The donor facilitates hole injection and transport, while the acceptor handles electron injection and transport, with the goal of achieving balanced charge carriers within the emissive layer.

Research into materials structurally similar to this compound highlights the potential of this strategy. For instance, donor-acceptor-donor (D-A-D) type molecules featuring a diphenyl sulfonyl acceptor and phenyl carbazolyl donors have been successfully used in non-doped OLEDs. These devices exhibit blue electroluminescence (EL) in the 461-476 nm range. One particular compound, TC-3, demonstrated a maximum external quantum efficiency (EQE) of 5.1% with an EL maximum at 476 nm.

Similarly, other bipolar blue-emitting materials based on carbazole derivatives have shown promise in non-doped configurations. In one study, a device using a carbazole-π-imidazole derivative as the emitter achieved a deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum EQE of 4.43%. nih.govmdpi.com The success of these devices is attributed to the molecules' high photoluminescence quantum yield (PLQY), good thermal stability, and appropriate energy levels that facilitate charge balance. nih.gov The use of carbazole as the donor moiety is particularly advantageous due to its high triplet energy and efficient hole mobility, which helps to balance charge transport. nih.gov

Table 1: Performance of Non-Doped OLEDs with Carbazole-Based Emitters

Emitter Material Max. EQE (%) Max. Luminance (cd/m²) EL Color/Peak (nm) CIE (x, y)
TC-3 5.1 - Blue (476) -
BCzB-PPI 4.43 11,364 Deep-Blue (0.159, 0.080)

These findings underscore the viability of using materials like this compound in non-doped EMLs. Its inherent bipolar nature, combining hole-transporting carbazole units with an electron-transporting sulfone bridge, is designed to promote the balanced injection and transport of charge carriers, a critical factor for achieving high efficiency in non-doped OLEDs.

Mixed Host Systems and Their Advantages

To further optimize device performance, particularly in phosphorescent OLEDs (PhOLEDs), a mixed-host or co-host strategy is often employed. In this architecture, the EML is composed of two or more host materials—typically one with better hole-transporting (p-type) characteristics and another with better electron-transporting (n-type) characteristics—along with a phosphorescent dopant. The primary advantage of this approach is the ability to fine-tune the charge balance within the emissive layer, which is often difficult to achieve with a single host material.

By creating distinct pathways for holes and electrons through the respective host materials, a mixed-host system can ensure a more balanced distribution of charge carriers throughout the EML. This leads to a wider recombination zone, preventing the exciton quenching that can occur at high carrier concentrations near the EML interfaces and thereby improving efficiency and device lifetime.

The application of sulfone- and carbazole-based materials in mixed-host systems has yielded significant improvements in device performance. For example, a study on donor-acceptor-donor host materials, where a diphenyl sulfone (DBTS) unit served as the acceptor and a phenyl-carbazole (CzP) moiety acted as the donor, demonstrated the power of this approach. rsc.org When this DBTS-CzP host was combined with an electron-transporting co-host (CN-T2T) to create a mixed-host EML for a red PhOLED, the device achieved outstanding performance. rsc.org The resulting device exhibited a peak external quantum efficiency of 21.7%, a current efficiency of 13.4 cd/A, and a very low turn-on voltage of 2.2 V. rsc.org

The success of this system relies on several factors:

Improved Charge Balance: The combination of the p-type, carbazole-containing host and the n-type co-host facilitates balanced injection of holes and electrons into the emissive layer. rsc.org

Efficient Energy Transfer: The host materials possess high triplet energy levels, ensuring efficient and complete energy transfer from the host molecules to the red phosphorescent emitter. rsc.org

High Photoluminescence Quantum Yield: The primary host material, DBTS-CzP, exhibited an excellent PLQY of 94% in its pristine thin film state, contributing to the high device efficiency. rsc.org

Given its structural similarities, this compound is an excellent candidate for use as a p-type or bipolar host material in a mixed-host system. Its carbazole units provide a robust pathway for holes, while the sulfone core contributes to electron transport. When paired with a suitable n-type host, it can create a well-balanced charge transport environment, leading to highly efficient and stable optoelectronic devices.

Interfacial Engineering for Improved Charge Balance and Efficiency

Interfacial layers are crucial components in OLEDs that facilitate the efficient injection of charge carriers (holes and electrons) from the electrodes into the organic layers. mdpi.com Proper engineering of these interfaces is essential for achieving high device efficiency, low operating voltage, and long operational stability. mdpi.comresearchgate.net The layers, known as the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Electron Injection Layer (EIL), and Electron Transport Layer (ETL), must have appropriate energy levels to minimize the energy barriers for charge injection. mdpi.com

Materials containing the 4-(9H-carbazol-9-yl) moiety are frequently explored for use as hole-transporting materials due to their excellent hole mobility and high thermal stability. mdpi.com The introduction of a dedicated HTL made from such materials can significantly enhance device performance compared to a device without one. For instance, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine were synthesized and incorporated into green PhOLEDs. mdpi.com The device using the optimized HTM (3c) exhibited a low turn-on voltage of 3.1 V and achieved high current and power efficiencies of 39.8 cd/A and 29.3 lm/W, respectively. mdpi.com This performance was a significant improvement over a reference device that used a standard HTL material, highlighting the impact of a well-designed interfacial layer. mdpi.com

The key functions of interfacial engineering include:

Energy Level Alignment: Matching the energy levels of the interfacial layers with those of the adjacent electrodes and the emissive layer reduces the voltage required for charge injection. mdpi.com

Enhanced Charge Transport: Materials with high charge mobility are used to efficiently transport electrons and holes towards the emissive layer. mdpi.com

Charge Blocking: Interfacial layers can also serve as blocking layers. For example, an HTL can block electrons from leaking to the anode, while an ETL can block holes from reaching the cathode. This confines the charge recombination process within the EML, maximizing light generation.

Improved Film Morphology: Interfacial layers can promote the growth of more uniform and homogeneous subsequent layers, reducing defects that can lead to current leakage and device failure. nih.gov

This compound, with its robust carbazole units known for efficient hole transport and high thermal stability, is a strong candidate for use as an HTL material. Its bipolar characteristics could also allow it to function as a hole-transporting and electron-blocking layer simultaneously, further enhancing charge balance and confining excitons within the emissive layer for improved efficiency and longevity of the device.

Table of Compounds Mentioned

Abbreviation/NameFull Chemical Name
This compoundBis[4-(9H-carbazol-9-yl)phenyl]sulfone
TC-3Donor-Acceptor-Donor material with diphenyl sulfonyl acceptor and phenyl carbazolyl donor
BCzB-PPI2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
DBTS-CzPDonor-Acceptor-Donor host with diphenyl sulfone (DBTS) acceptor and 3-yl-9-phenyl-9H-carbazole (CzP) donor
CN-T2TAn electron-transporting co-host material
HTM 3cA hole-transporting material based on 4-(9H-carbazol-9-yl)triphenylamine

Molecular Engineering and Structure Performance Relationships of Bis 4 9 H Carbazole Phenyl Sulfone

Impact of Carbazole (B46965) Substitution Patterns on Electronic and Photophysical Properties

The substitution pattern on the carbazole moiety is a critical determinant of the electronic and photophysical behavior of Bis[4-(9-H-carbazole)phenyl] sulfone and its derivatives. The positions available for substitution on the carbazole ring system allow for precise control over the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Strategic functionalization of the carbazole unit can significantly influence the electronic structure. researchgate.net For instance, introducing electron-donating groups, such as tert-butyl or N,N-dimethylamine, can destabilize the LUMO, leading to higher triplet energy levels, which is a crucial factor for achieving high efficiency in green and blue OLEDs. researchgate.net Conversely, the incorporation of strong electron-withdrawing groups like trifluoromethyl (CF3) at the 3 and 6 positions of the carbazole can stabilize the HOMO energy level. researchgate.net This stabilization enhances the material's oxidative stability and helps in achieving high triplet energies.

The position of substitution also plays a vital role. Modifications at the 3, 6, and 9 positions of the carbazole ring have been extensively studied. researchgate.net Arylation at the 9-position, for example, can lower the HOMO level, which, when combined with an appropriate acceptor, allows for a wider range of band gaps and emission colors. nankai.edu.cn The diverse functionalization possibilities of the carbazole nucleus enable the optimization of its optoelectronic properties for various applications, including as a hole transport material or as a host in the emissive layer of OLEDs. researchgate.net

The photophysical properties are also strongly tied to the substitution patterns. The introduction of different functional groups can alter the absorption and emission spectra of the molecule. For example, carbazole-based polymers with substitutions at the 3 and 6 positions have been shown to possess unique optical and electronic properties due to their high electron-donating ability and photoconductivity. researchgate.net

Tuning of Sulfone Moiety and its Influence on Electron Acceptor Strength

The electron affinity of the acceptor unit can be modulated to control the HOMO-LUMO gap of D-A-D compounds. nankai.edu.cn By synthetically altering the acceptor core, it is possible to achieve a systematic variation in the electronic and, consequently, the emissive properties of the material. For instance, creating derivatives with different acceptor strengths can lead to materials with emission colors ranging from blue to green to orange. nankai.edu.cn

In a broader context of D-A-D molecules, the choice of the acceptor unit is a key strategy for tuning material properties. For example, replacing a diphenyl sulfone acceptor with a thioxanthone or a spiro[fluorene-9,9′-thioxanthene] 10′,10′-dioxide in similar molecular architectures has been shown to significantly impact the resulting photophysical and electrochemical characteristics. rsc.org While these are not direct modifications of the sulfone in the title compound, they illustrate the principle that altering the acceptor component is a powerful tool in molecular engineering.

The interaction between the donor (carbazole) and acceptor (sulfone) moieties is what gives rise to the charge-transfer characteristics of the molecule, which are crucial for its application in luminescent materials. nih.gov The strength of this interaction, and thus the degree of charge transfer, can be fine-tuned by adjusting the electron-accepting capability of the sulfone group.

Steric Hindrance and Molecular Conformation Control for Optimized Performance

The three-dimensional arrangement of the donor and acceptor units within the this compound molecule, governed by steric hindrance and molecular conformation, is a pivotal factor in determining its performance in optoelectronic devices. Controlling the molecular conformation can optimize properties such as charge transport, emission efficiency, and stability.

Introducing bulky substituents at specific positions can induce steric hindrance, which in turn influences the dihedral angle between the donor and acceptor moieties. This twisting of the molecular backbone can be advantageous. For instance, in thermally activated delayed fluorescence (TADF) materials, a large dihedral angle between the donor and acceptor can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) states, which is a prerequisite for efficient reverse intersystem crossing (RISC).

In a study of carbazole-based host materials, the introduction of methyl groups to lock the angle between the carbazole subunit and a biphenyl (B1667301) backbone was shown to increase the triplet energy compared to the parent compound. researchgate.net This fixed spatial arrangement, confirmed by X-ray analysis, demonstrates how steric control can be used to achieve desired photophysical properties. researchgate.net

Furthermore, the molecular conformation affects intermolecular interactions in the solid state. By designing molecules that form layered, staggered stacks, it is possible to reduce detrimental intermolecular π-π interactions. nih.gov This can lead to improved solid-state luminescence efficiency. The introduction of tert-butyl and phenyl groups at the periphery of carbazole has been suggested as a way to improve the stability of TADF devices. researchgate.net

The molecular rigidity is also a key consideration. Influencing the rigidity of the molecule through the choice of donor units, such as comparing 3-yl-9-phenyl-9H-carbazole (CzP) with 9-(o-phenyl)-9H-carbazole (PCz), has been shown to affect the electrochemical and photophysical properties when used as hosts in phosphorescent OLEDs. rsc.org

Correlation between Molecular Structure, Intramolecular Charge Transfer, and Emission Characteristics

The emission characteristics of this compound and related donor-acceptor compounds are intrinsically linked to their molecular structure and the nature of their intramolecular charge transfer (ICT) states. The electronic transition from the ground state to an excited state often involves a significant redistribution of electron density from the electron-donating carbazole units to the electron-accepting sulfone core.

The degree of ICT is highly dependent on the molecular geometry. For instance, the planarity between substituted biphenyl rings in o-carboranyl luminophores has been shown to be a crucial factor in controlling the efficiency of the ICT-based radiative process. nih.gov A more planar geometry can lead to a more efficient radiative decay process, while a more distorted structure can diminish it. nih.gov This highlights the importance of the spatial arrangement of the donor and acceptor moieties.

The nature of the excited state, whether it is a locally excited (LE) state or an ICT state, determines the emission properties. In many donor-acceptor systems, the emission originates from an ICT state. nih.gov The energy of this ICT state, and therefore the color of the emitted light, can be tuned by modifying the electron-donating or -accepting strength of the constituent parts of the molecule. nih.gov

Furthermore, the surrounding environment can significantly affect the ICT and emission characteristics. The fluorescence of some donor-acceptor luminophores is strongly dependent on the polarity of the solvent. rsc.org In the solid state, aggregation-induced emission (AIE) can be observed, where the emission is enhanced in the aggregated state compared to in solution. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to understand the nature of the electronic transitions. These calculations can help to determine whether an emission stems from local electron density redistribution or from a through-bond or through-space charge transfer. rsc.org

Compound TypeKey Structural FeatureImpact on ICT and Emission
o-Carboranyl LuminophoresDihedral angle between biphenyl ringsIncreased distortion decreases emission efficiency. nih.gov
9-Phenyl-9H-carbazole-based o-Carboranyl CompoundsElectron-donating/withdrawing substituents on the 9-phenyl groupStronger electron-donating groups enhance ICT-based radiative decay. nih.gov
Donor-Carbazole-Acceptor LuminophoresRigid carbazole bridgeCan enable "through-space charge transfer" (TSCT). rsc.org

Strategies for Minimizing Efficiency Roll-Off in OLEDs

Efficiency roll-off, the decrease in external quantum efficiency (EQE) at high brightness, is a significant challenge in OLED technology. For devices utilizing emitters like this compound, several strategies can be employed at the molecular design and device engineering levels to mitigate this issue.

One of the primary causes of efficiency roll-off is annihilation processes, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). researchgate.net Therefore, strategies often focus on reducing the concentration of triplet excitons and facilitating their rapid radiative decay.

For TADF emitters, a key strategy is to enhance the rate of reverse intersystem crossing (k_RISC). A large k_RISC value helps to quickly convert triplet excitons into singlets, which can then decay radiatively, thus reducing the triplet exciton (B1674681) population and suppressing TTA. researchgate.net

Another approach is to design host materials that can reduce TTA and TPA rates. For example, using a ter-carbazole host has been shown to reduce efficiency roll-off in blue phosphorescent OLEDs compared to other carbazole-based hosts. researchgate.net This was attributed to lower TTA and TPQ rates in the ter-carbazole-based device. researchgate.net

The molecular design of the emitter itself can also play a role. Theoretically, designing molecules that exhibit a reduction in triplet accumulation through an effective exciton radiative process and have a significantly decreased exciton binding energy can help minimize efficiency roll-off. nih.gov

Device architecture can also be optimized. For instance, using a co-host system in the emissive layer can improve charge balance and reduce efficiency roll-off. rsc.org A phosphor-assisted TADF-sensitized fluorescence (TPSF) approach has been proposed as a rational strategy to achieve high quantum efficiency and accelerated radiative exciton consumption, leading to devices with very low efficiency roll-off. nih.gov

Furthermore, designing host materials with high glass transition temperatures can improve the morphological stability of the emissive layer, which has been linked to reduced efficiency roll-off. researchgate.net

StrategyMechanismReference
Enhance k_RISC in TADF emittersFaster conversion of triplets to singlets reduces triplet concentration. researchgate.net
Use of specific host materials (e.g., ter-carbazole)Lower TTA and TPQ rates. researchgate.net
Molecular design for reduced triplet accumulationEnhances radiative processes and reduces exciton binding energy. nih.gov
Co-host systemsImproved charge balance in the emissive layer. rsc.org
Phosphor-assisted TADF-sensitized fluorescence (TPSF)Provides an additional, fast decay pathway for triplet excitons. nih.gov
High glass transition temperature hostsImproved morphological stability of the emissive layer. researchgate.net

Advanced Spectroscopic Investigations of Bis 4 9 H Carbazole Phenyl Sulfone

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Excited State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales ranging from femtoseconds to nanoseconds. By exciting the molecule with an ultrashort pump pulse and probing the resulting changes in absorption with a delayed probe pulse, it is possible to track the formation and decay of transient species, such as singlet and triplet excitons. This provides direct insight into the rates of key photophysical processes.

Upon photoexcitation, Bis[4-(9-H-carbazole)phenyl] sulfone is promoted from its ground state (S₀) to an excited singlet state (S₁). For materials designed for TADF applications, efficient intersystem crossing (ISC) from the singlet state to a nearby triplet state (T₁) is a crucial step. In D-A-D molecules like Cz-DPS, the spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole (B46965) donors and the lowest unoccupied molecular orbital (LUMO) on the sulfone acceptor leads to a small energy gap between the S₁ and T₁ states (ΔEST), which facilitates this conversion.

The fs-TA spectrum allows for the real-time tracking of this S₁ → T₁ conversion. The initial spectrum following excitation is dominated by features of the S₁ state. As the delay time between the pump and probe pulses increases, the spectral signatures of the S₁ state decay, while new absorption bands corresponding to the T₁ state emerge. The rate of this spectral evolution provides a direct measurement of the ISC time constant (τISC), which is typically in the picosecond to nanosecond range for such molecules. For efficient TADF hosts, a rapid ISC is necessary to populate the triplet reservoir.

The transient absorption spectrum is a composite of several signals that provide a detailed picture of the excited state landscape. Two prominent features are Excited State Absorption (ESA) and Stimulated Emission (SE).

Excited State Absorption (ESA): This appears as a positive signal (increased absorption) in the TA spectrum and arises from the absorption of a probe photon by the already excited molecule, promoting it from a lower excited state (like S₁ or T₁) to a higher one (Sₙ or Tₙ). The spectral location and temporal evolution of ESA bands are unique to the specific excited state, helping to distinguish between singlet and triplet populations.

Stimulated Emission (SE): This manifests as a negative signal (a decrease in absorption, or optical gain) and occurs when the probe photon has an energy that overlaps with the molecule's fluorescence spectrum. The incoming photon stimulates the excited molecule (in the S₁ state) to relax to the ground state, emitting a second, identical photon. The decay of the SE signal directly tracks the depopulation of the emissive S₁ state through all available channels, including fluorescence and intersystem crossing.

By analyzing the rise and decay kinetics of these distinct spectral features, the lifetimes and conversion pathways of the singlet excitons can be comprehensively mapped.

Once the triplet state (T₁) is populated via intersystem crossing, it can also absorb probe photons, leading to Triplet-Triplet Absorption (TTA). This process, where the molecule is promoted from T₁ to a higher triplet state (Tₙ), generates a distinct positive absorption band in the fs-TA spectrum.

The TTA signal is characterized by its appearance on the timescale of ISC and its much longer lifetime, often extending into the microsecond or even millisecond regime, far beyond the typical range of fs-TA experiments. The presence of a long-lived absorption band that emerges as the S₁ signals (ESA and SE) decay is a clear indicator of triplet state formation. The spectral shape of the TTA is a characteristic fingerprint of the triplet state, and its analysis confirms the successful population of the triplet reservoir, a prerequisite for subsequent thermally activated delayed fluorescence.

Time-Resolved Photoluminescence Studies for Delayed Fluorescence Analysis

Time-resolved photoluminescence (TRPL) measurements are essential for directly observing and quantifying the emissive decay dynamics of a molecule. For a TADF material, the TRPL decay curve is characteristically biexponential. This behavior arises from the two distinct pathways for fluorescence:

Prompt Fluorescence (PF): This is the direct emission from the S₁ state populated immediately after excitation. It occurs on a nanosecond timescale and is responsible for the initial, rapid decay in the TRPL signal.

Delayed Fluorescence (DF): This emission also originates from the S₁ state but from a population that has been regenerated from the T₁ state reservoir. Triplet excitons, which are long-lived, can be converted back to the S₁ state through a process called reverse intersystem crossing (RISC). RISC is an endothermic process that is facilitated by thermal energy at room temperature, hence the name "thermally activated." This repopulation of the S₁ state leads to fluorescence that is "delayed" relative to the initial excitation event, appearing as a second, much slower decay component in the TRPL data, typically on the microsecond to millisecond timescale.

Decay ComponentOriginTypical Timescale
Prompt Fluorescence (τPF) Direct radiative decay from the initially populated S₁ state.Nanoseconds (ns)
Delayed Fluorescence (τDF) Radiative decay from S₁ states repopulated from the T₁ reservoir via RISC.Microseconds (µs) to Milliseconds (ms)

Solvent Polarity Effects on Emission Spectra and Charge Transfer States

The D-A-D structure of this compound results in an excited state with significant charge transfer (CT) character. In the ground state, the electron density is relatively localized on the carbazole donor units. Upon photoexcitation, an electron is promoted from the HOMO (on the donors) to the LUMO (on the acceptor), creating a more polar excited state with a larger dipole moment.

The energy of this CT state is highly sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism. In non-polar solvents, the CT state is relatively high in energy. As the polarity of the solvent increases, the solvent molecules reorient around the excited molecule to stabilize the larger dipole moment of the CT state. This stabilization lowers the energy of the S₁ state.

This effect is readily observed in the emission spectra:

Absorption Spectra: The absorption process occurs on a much faster timescale (femtoseconds) than solvent relaxation (picoseconds). Therefore, the absorption spectrum is less sensitive to solvent polarity.

Emission Spectra: Fluorescence occurs from the relaxed S₁ state after solvent reorientation has taken place. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, reducing the S₁-S₀ energy gap and causing a pronounced red-shift (a shift to longer wavelengths) in the emission spectrum.

This positive solvatochromism is a hallmark of an excited state with strong charge-transfer character. By measuring the emission spectra in a series of solvents with varying polarity, it is possible to probe the nature of the emissive state and confirm its CT character, which is fundamental to achieving the small ΔEST required for efficient TADF.

SolventPolarity (Relative)Expected Emission Maximum
HexaneLowShorter Wavelength (Blue-shifted)
TolueneMedium-LowIntermediate Wavelength
Dichloromethane (B109758)Medium-HighLonger Wavelength
AcetonitrileHighLongest Wavelength (Red-shifted)

Theoretical and Computational Investigations of Bis 4 9 H Carbazole Phenyl Sulfone

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to predict the electronic structure and excited state properties of molecules. These computational techniques have been instrumental in understanding the characteristics of Bis[4-(9-H-carbazole)phenyl] sulfone at a molecular level.

Prediction of Molecular Geometries and Conformations

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. DFT calculations are employed to optimize the molecular geometry of this compound, identifying the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized geometry reveals a twisted conformation, a common feature in carbazole-based materials. The carbazole (B46965) units are not coplanar with the central phenyl sulfone core. This twisting is a result of steric hindrance between the hydrogen atoms on the carbazole and phenyl rings. This non-planar structure has significant implications for the electronic properties of the molecule, as it can disrupt π-conjugation, which in turn influences the energy levels of the frontier molecular orbitals.

Table 1: Selected Calculated Bond Lengths and Angles of this compound (Representative Data) (Note: The following data is representative and may vary depending on the specific DFT functional and basis set used in the calculation.)

ParameterValue
C-S Bond Length~1.77 Å
S=O Bond Length~1.45 Å
C-N Bond Length~1.40 Å
C-S-C Bond Angle~104°
O-S-O Bond Angle~120°
C-N-C Dihedral Angle~45-55°

Calculation of Frontier Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and its ability to donate an electron, while the LUMO energy relates to the electron affinity and its ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's excitation energy.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich carbazole moieties. This is expected, as the nitrogen atom and the aromatic rings of carbazole are strong electron donors. Conversely, the LUMO is predominantly centered on the electron-accepting diphenyl sulfone core. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is indicative of an intramolecular charge transfer (ICT) character upon excitation.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Representative Data) (Note: The following data is representative and may vary depending on the specific DFT functional and basis set used in the calculation.)

Molecular OrbitalEnergy (eV)
HOMO-5.8 to -6.2
LUMO-2.0 to -2.4
HOMO-LUMO Gap3.6 to 3.8

Estimation of Singlet and Triplet State Energies

To function effectively as a host material in a phosphorescent OLED, a molecule must possess a triplet state energy (ET) that is higher than that of the phosphorescent guest (dopant). This ensures efficient energy transfer from the host to the guest, leading to light emission from the guest. TD-DFT calculations are employed to estimate the energies of the lowest singlet (S1) and triplet (T1) excited states.

Calculations for this compound and similar carbazole-sulfone derivatives consistently predict a high triplet energy, typically above 2.8 eV. This makes it a suitable candidate for hosting blue and green phosphorescent emitters. The energy difference between the S1 and T1 states (ΔEST) is also an important parameter, particularly for applications involving thermally activated delayed fluorescence (TADF). In donor-acceptor molecules like this one, the ΔEST is generally small due to the spatial separation of the HOMO and LUMO, which reduces the electron exchange energy.

Table 3: Calculated Excited State Energies of this compound (Representative Data) (Note: The following data is representative and may vary depending on the specific TD-DFT functional and basis set used in the calculation.)

Excited StateEnergy (eV)
S1 (Singlet)~3.5
T1 (Triplet)~3.0
ΔEST (S1-T1)~0.5

Computational Modeling of Spin-Orbit Coupling (SOC) Constants

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In the context of OLEDs, SOC plays a critical role in intersystem crossing (ISC), the process by which a molecule transitions between singlet and triplet excited states. For host materials, efficient ISC is not the primary goal, but understanding the SOC constants is still important for a complete picture of the photophysical processes.

Computational modeling can estimate the SOC constants between different electronic states. In carbazole-based materials, the SOC is generally modest but can be influenced by the molecular geometry and the presence of heavy atoms. For this compound, the SOC between the S1 and T1 states is a key parameter that would govern the rate of ISC. While specific values for this exact compound are not widely reported, studies on similar carbazole derivatives show that the magnitude of SOC can be tuned through chemical modification.

Simulation of Exciton (B1674681) Dynamics and Charge Transfer Processes

The performance of an OLED is not only dependent on the properties of individual molecules but also on how charge carriers (electrons and holes) and excitons (electron-hole pairs) move through the organic material. Computational simulations, such as kinetic Monte Carlo methods, can model these dynamic processes.

In Silico Design for Targeted Photophysical Properties

The insights gained from theoretical and computational investigations can be used to rationally design new molecules with improved properties. This in silico design approach allows for the screening of a large number of candidate molecules before committing to their synthesis, saving time and resources.

For this compound, in silico design strategies could focus on several areas:

Tuning the Triplet Energy: By modifying the donor or acceptor strength, or by altering the linkage between them, the HOMO and LUMO levels can be adjusted to fine-tune the triplet energy. For example, introducing stronger electron-withdrawing groups on the sulfone unit could lower the LUMO and potentially increase the triplet energy.

Improving Charge Transport: The molecular structure can be modified to enhance intermolecular electronic coupling and promote more balanced charge transport. This could involve reducing the steric hindrance to achieve a more planar conformation or introducing specific functional groups to facilitate intermolecular interactions.

Enhancing Thermal and Morphological Stability: Computational methods can also be used to predict properties like the glass transition temperature and the tendency for crystallization, which are important for the long-term stability of OLED devices.

Through these computational approaches, a virtuous cycle of prediction, synthesis, and characterization can be established, accelerating the development of next-generation materials for organic electronics.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

While established methods for synthesizing carbazole-based compounds exist, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Traditional methods such as the Grabe-Ullman, Clemo-Perkin, and Tauber methods have been foundational, but newer strategies are being explored. rsc.org These include hydroarylations, C-H activations, annulations, and cyclization reactions mediated by various catalysts. rsc.org

A significant area of development is the use of metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, facilitated by catalysts like bimetallic Pd-Cu nanoparticles on reduced graphene oxide (rGO), has shown high efficiency in synthesizing N-protected-3-aryl/heteroaryl carbazoles. rsc.org Such methods offer the potential for high yields and good recyclability of the catalyst. rsc.org Future work could adapt these advanced catalytic systems to the synthesis of Bis[4-(9-H-carbazole)phenyl] sulfone, aiming to reduce the number of steps, minimize waste, and lower production costs.

Another promising avenue is the exploration of one-pot, metal-free synthesis strategies. rsc.org These approaches are attractive due to their reduced environmental impact and cost-effectiveness. For example, BCl₃-mediated Friedel-Crafts acylation has been demonstrated as a site-specific method for producing 1-aroyl-substituted carbazoles without the need for protecting the aromatic amine. mdpi.com Adapting such selective and efficient reactions for the specific structure of this compound could significantly improve its production process.

Table 1: Comparison of Synthetic Strategies for Carbazole (B46965) Derivatives

Synthetic Method Key Features Potential Advantages for Scalability Reference
Traditional Methods (e.g., Grabe-Ullman) Foundational multi-step syntheses. Well-established procedures. rsc.org
Palladium-Catalyzed C-H Activation Fewer pre-functionalized starting materials needed. Reduced synthetic steps and waste. rsc.org
Suzuki-Miyaura Coupling with Nanocatalysts High yields and catalyst recyclability. Cost-effective and environmentally friendly. rsc.org

Exploration of Advanced Carbazole and Sulfone Derivatives with Tailored Properties

The core structure of this compound provides a versatile platform for creating a wide array of derivatives with tailored optoelectronic properties. Future research will focus on the strategic functionalization of both the carbazole and sulfone moieties to fine-tune the material's performance for specific applications.

By introducing different substituents to the carbazole unit, researchers can modulate the energy levels, charge transport characteristics, and solubility of the resulting materials. For example, adding tert-butyl groups can enhance the stability and bulkiness of the molecule, which can help to weaken intermolecular aggregation and improve performance in devices. sci-hub.se The synthesis of ladder-type molecules with extended aromatic backbones based on sulfurated carbazole derivatives has also been explored to create p-type semiconductors with good air stability. nih.govmdpi.com

Table 2: Examples of Functionalization Strategies for Carbazole-Sulfone Systems

Functionalization Strategy Target Property Example Application Reference
Introduction of Bulky Groups (e.g., tert-butyl) Reduced molecular aggregation, enhanced stability. Blue-emitting materials for OLEDs. sci-hub.se
Creation of Ladder-Type Structures Extended aromatic backbone, improved charge transport. p-type semiconductors for organic thin-film transistors. nih.govmdpi.com
Design of D-π-A Architectures Tunable emission, bipolar charge transport. High-efficiency blue-violet electroluminescence. cityu.edu.hk

Integration of this compound in Multifunctional Organic Electronic Systems

The unique combination of charge-transporting and luminescent properties in carbazole-sulfone compounds makes them excellent candidates for integration into multifunctional organic electronic systems. Future research will likely move beyond single-function devices to explore more complex architectures where this compound or its derivatives can play multiple roles.

One area of interest is the development of single-layer or simplified multilayer organic light-emitting diodes (OLEDs) where a single material can function as both the emissive layer and the hole-transporting layer. The bipolar nature of some carbazole-sulfone derivatives, with both electron-donating and electron-accepting moieties, is particularly advantageous for this purpose. cityu.edu.hk Furthermore, these materials can serve as hosts for phosphorescent emitters in OLEDs, contributing to high efficiency and brightness. acs.org

Beyond OLEDs, there is potential for incorporating these materials into other organic electronic devices. Their high hole mobility and thermal stability make them suitable for use as hole-transport materials (HTMs) in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), potentially offering a cost-effective alternative to commonly used materials like spiro-OMeTAD. mdpi.com The development of multifunctional systems, such as combined photovoltaic and light-emitting devices or integrated sensors, represents a long-term goal for this class of materials.

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A deeper understanding of the fundamental photophysical and electronic processes within this compound is crucial for optimizing its performance. Future research will increasingly rely on advanced characterization techniques to probe these mechanisms at a molecular level.

While standard techniques like NMR, IR, UV-Vis, and fluorescence spectroscopy provide essential information about the structure and basic optical properties, more sophisticated methods are needed to unravel complex phenomena. ccspublishing.org.cn For instance, time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, can provide insights into the dynamics of excited states, charge generation, and recombination processes.

To understand the performance of these materials in devices, the fabrication and analysis of single-carrier devices will continue to be important for elucidating the bipolar characteristics and charge transport mechanisms. cityu.edu.hk Furthermore, advanced X-ray analysis, including single-crystal X-ray diffraction, can reveal the precise molecular packing in the solid state, which is critical for understanding structure-property relationships and designing materials with improved charge mobility. nih.govmdpi.com

Computational Chemistry for Predictive Material Discovery and Optimization

Computational chemistry is becoming an indispensable tool in the design and discovery of new organic electronic materials. Future research on this compound and its derivatives will heavily leverage theoretical modeling to predict material properties and guide synthetic efforts.

Quantum chemical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the geometric and electronic structures, energy levels (HOMO/LUMO), and photophysical properties of new molecular designs before they are synthesized. This predictive capability can significantly accelerate the material discovery process by identifying the most promising candidates for a given application.

For example, computational methods have been used to understand the electronic environment of carbazole-based luminophores and its influence on radiative efficiency. researchgate.net By simulating the effects of different functional groups and molecular conformations, researchers can gain a deeper understanding of the structure-property relationships that govern the performance of these materials. This synergy between computational prediction and experimental validation will be key to the rational design and optimization of the next generation of carbazole-sulfone-based materials for advanced electronic applications.

Q & A

Q. What are the optimal synthetic routes and purification methods for CZ-DPS?

CZ-DPS is synthesized via nucleophilic substitution between 4,4′-sulfonyl diphenol and carbazole derivatives (e.g., 9-(2-bromoethyl)-9H-carbazole) under anhydrous conditions. Key steps include:

  • Refluxing at 60°C for 48 hours with anhydrous K₂CO₃ and 18-crown-6 as a phase-transfer catalyst in acetone .
  • Purification via column chromatography (PE:EA = 2:1) to isolate the product in ~65% yield.
  • Structural confirmation using ¹H/¹³C NMR, IR, and elemental analysis .

Q. How can researchers characterize the photophysical properties of CZ-DPS?

Femtosecond transient absorption spectroscopy (fs-TAS) is critical for studying excited-state dynamics, including delayed fluorescence and reverse intersystem crossing (RISC). Time-resolved photoluminescence (TRPL) quantifies triplet exciton utilization. Key parameters include:

  • ΔEST (single-triplet energy gap), which must be <0.37 eV for efficient TADF .
  • RISC rates derived from decay kinetics .

Q. What computational tools predict CZ-DPS's electronic structure and TADF efficiency?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO/LUMO) and ΔEST. Software like Multiwfn analyzes wavefunction-derived properties (e.g., charge transfer distances) . Solvent effects are modeled using polarizable continuum models (PCM) .

Advanced Research Questions

Q. How do steric and electronic factors influence CZ-DPS's TADF performance?

The D-A-D structure (carbazole donors, sulfone acceptor) promotes intramolecular charge transfer (ICT). Steric hindrance between carbazole and phenyl groups induces a twisted conformation, reducing ΔEST. Substituent effects (e.g., electron-withdrawing groups on the sulfone) can be studied via Hammett plots .

Q. What experimental strategies resolve contradictions in excited-state decay kinetics?

Conflicting RISC rates may arise from solvent polarity or temperature effects. Solutions include:

  • Temperature-dependent fs-TAS to isolate thermally activated pathways .
  • Solvatochromic studies to differentiate ICT vs. TICT (twisted ICT) contributions .

Q. How does CZ-DPS's stability under operational conditions (e.g., OLEDs) compare to analogs like DMAC-DPS?

Accelerated aging tests (e.g., continuous irradiation, thermal stress) assess degradation. DMAC-DPS (with dimethylacridine donors) shows higher stability due to rigidified donors, while CZ-DPS may degrade via sulfone group oxidation. Thermogravimetric analysis (TGA) and cyclic voltammetry monitor thermal/electrochemical stability .

Q. What methods ensure reproducibility in CZ-DPS synthesis?

Variability in yield/purity often stems from incomplete substitution or byproducts. Mitigation strategies:

  • Strict control of reaction moisture (anhydrous K₂CO₃, N₂ atmosphere) .
  • HPLC-MS to identify impurities and optimize column chromatography .

Methodological Considerations

Q. How to assess CZ-DPS's purity and structural fidelity post-synthesis?

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight.
  • Differential scanning calorimetry (DSC) detects polymorphic impurities.
  • X-ray crystallography resolves molecular packing, critical for solid-state emission .

Q. What advanced spectroscopic techniques probe degradation pathways?

  • Electron paramagnetic resonance (EPR) identifies radical intermediates during photo-oxidation .
  • Gas chromatography-mass spectrometry (GC-MS) tracks volatile degradation products .

Q. How do solvent polarity and viscosity affect CZ-DPS's emission properties?

  • Solvent-dependent TRPL reveals RISC efficiency variations. For example, high-viscosity solvents suppress non-radiative decay, enhancing TADF .
  • Kamlet-Taft parameters correlate solvent polarity/polarizability with emission spectra .

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